

Application of Dichlorophenyl-ABA in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: Dichlorophenyl-ABA

Cat. No.: B1670468

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Introduction and Background

Dichlorophenyl-ABA is a small molecule inhibitor of transthyretin (TTR) amyloid fibril formation.^[1] It has emerged as a compound of interest in the discovery of drugs targeting transthyretin amyloidosis (ATTR), a group of progressive and often fatal diseases. ATTR is characterized by the destabilization of the native tetrameric TTR protein, leading to its dissociation into monomers that misfold and aggregate into amyloid fibrils. These fibrils deposit in various tissues, including the peripheral nerves and heart, causing conditions such as Familial Amyloidotic Polyneuropathy (FAP) and Familial Amyloidotic Cardiomyopathy (FAC).

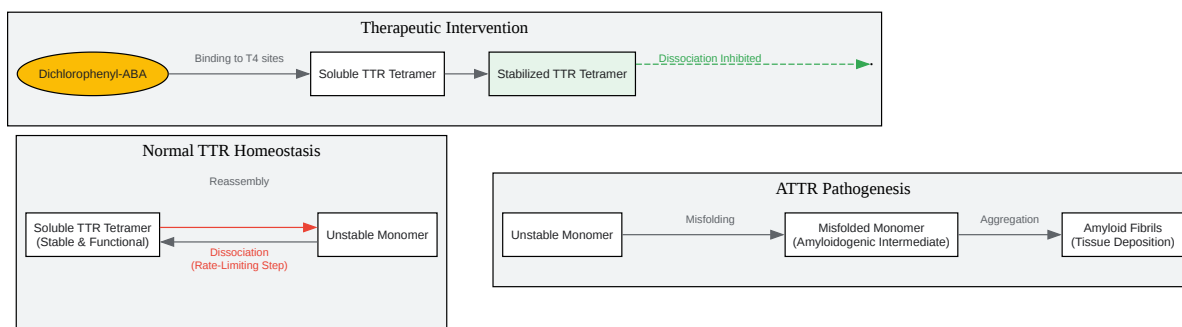
The primary therapeutic strategy for ATTR is the kinetic stabilization of the TTR tetramer, which prevents its dissociation—the rate-limiting step in the amyloidogenic cascade. **Dichlorophenyl-ABA** acts as such a kinetic stabilizer.^[1] It is important to distinguish **Dichlorophenyl-ABA** from the similarly named plant hormone, Absciscic Acid (ABA). While both are organic molecules, their biological targets and therapeutic applications are entirely different. **Dichlorophenyl-ABA**'s activity is specific to the stabilization of human TTR, whereas ABA is involved in plant signaling pathways.

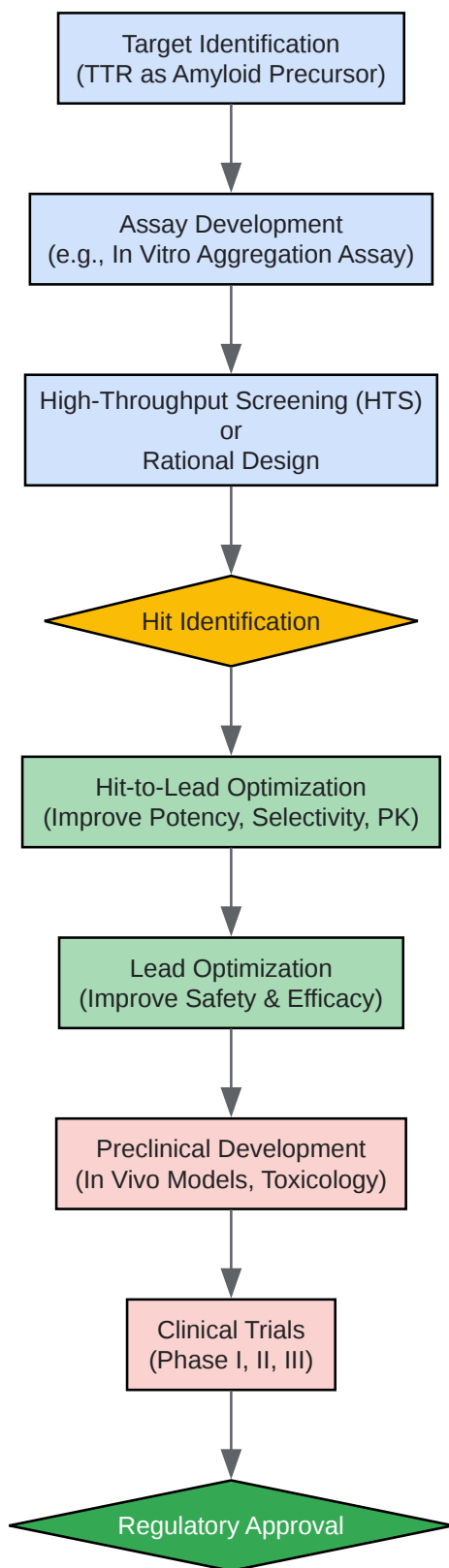
These application notes provide an overview of **Dichlorophenyl-ABA**'s mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in a drug discovery setting.

Mechanism of Action: Kinetic Stabilization of Transthyretin

The currently accepted mechanism for TTR amyloid fibril formation begins with the dissociation of the stable, soluble TTR tetramer into its constituent monomers. This dissociation is the crucial, rate-limiting step. The monomers are conformationally unstable and prone to misfolding, which then leads to their self-assembly into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that deposit in tissues.

Dichlorophenyl-ABA inhibits this process at its inception. It binds to one or both of the thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer. This binding introduces stabilizing interactions that strengthen the association between the TTR subunits, thus increasing the kinetic barrier for tetramer dissociation. By stabilizing the native tetrameric state, **Dichlorophenyl-ABA** effectively prevents the formation of the amyloidogenic monomeric intermediates, thereby halting the entire amyloid cascade.





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References

- 1. medchemexpress.com [medchemexpress.com]
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